molecular formula C4H10N2O3S B2787247 1-Hydroxy-3-(sulfamoylamino)cyclobutane CAS No. 2126144-55-4

1-Hydroxy-3-(sulfamoylamino)cyclobutane

Cat. No.: B2787247
CAS No.: 2126144-55-4
M. Wt: 166.2
InChI Key: GXPNWIQUWREYQW-JPYJGEKTSA-N
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Description

1-Hydroxy-3-(sulfamoylamino)cyclobutane is a cyclobutane derivative with a hydroxyl group and a sulfamoylamino group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-(sulfamoylamino)cyclobutane can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For example, the treatment of a precursor with lithium diisopropylamide (LDA) can initiate an intramolecular cyclization, leading to the formation of the cyclobutane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-(sulfamoylamino)cyclobutane can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfamoylamino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the sulfamoylamino group can yield an amine.

Scientific Research Applications

1-Hydroxy-3-(sulfamoylamino)cyclobutane has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(sulfamoylamino)cyclobutane involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoylamino groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Hydroxy-3-(sulfamoylamino)cyclobutane include other cyclobutane derivatives with different functional groups, such as:

  • 1-Hydroxy-3-(aminomethyl)cyclobutane
  • 1-Hydroxy-3-(methylamino)cyclobutane
  • 1-Hydroxy-3-(carbamoylamino)cyclobutane

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a sulfamoylamino group on the cyclobutane ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-Hydroxy-3-(sulfamoylamino)cyclobutane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₄H₈N₂O₃S
  • CAS Number : 2126144-55-4

This compound features a cyclobutane ring with a hydroxyl group and a sulfamoylamino moiety, which contribute to its biological properties.

Antibacterial Activity

This compound exhibits significant antibacterial activity against various Gram-positive bacteria. Key findings include:

  • Target Bacteria :
    • Staphylococcus aureus
    • Streptococcus pneumoniae

Research indicates that this compound can inhibit the growth of these pathogens, making it a candidate for further development as an antibacterial agent.

The proposed mechanism of action for this compound involves several biochemical pathways:

  • Inhibition of Bacterial Growth : The compound likely interferes with bacterial cell wall synthesis or function, similar to other sulfamoyl-containing compounds.
  • Interaction with Enzymes : It may inhibit key enzymes involved in bacterial metabolism, leading to reduced viability of the bacteria.

Pharmacological Profile

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Antimicrobial : Effective against specific Gram-positive bacteria.
  • Potential Anti-inflammatory : Similar compounds have shown anti-inflammatory properties, which may extend to this compound.

Toxicity and Safety

Preliminary studies indicate that this compound has a favorable safety profile, but comprehensive toxicity studies are necessary to confirm this.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Streptococcus pneumoniae16 µg/mL

These results indicate that the compound is effective at low concentrations, suggesting strong antibacterial potential.

Study 2: Mechanistic Insights

Another investigation into the mechanism revealed that the compound could disrupt bacterial cell wall integrity. This was assessed using electron microscopy, which showed morphological changes in treated bacterial cells compared to untreated controls.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared to other known antibacterial agents:

CompoundActivity TypeTarget Bacteria
This compoundAntibacterialStaphylococcus aureus, Streptococcus pneumoniae
SulfamethoxazoleAntibacterialBroad-spectrum including Gram-positive and Gram-negative bacteria
PenicillinAntibacterialPrimarily Gram-positive bacteria

This comparison highlights the potential niche that this compound could fill in antimicrobial therapy .

Properties

IUPAC Name

1-hydroxy-3-(sulfamoylamino)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S/c5-10(8,9)6-3-1-4(7)2-3/h3-4,6-7H,1-2H2,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPNWIQUWREYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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